molecular formula C21H17BrClNO B5205331 9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole

9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole

Cat. No.: B5205331
M. Wt: 414.7 g/mol
InChI Key: RRHGVLRBQADTDP-UHFFFAOYSA-N
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Description

9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole is an organic compound with the molecular formula C21H17BrClNO. It is a derivative of carbazole, a heterocyclic aromatic compound, and features a bromo-chloro-methylphenoxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromo or chloro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbazole derivative with additional oxygen-containing functional groups, while reduction may result in the removal of halogen atoms.

Scientific Research Applications

9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, which is a simple heterocyclic aromatic compound.

    9-Ethylcarbazole: A derivative with an ethyl group at the 9-position.

    9-(2-Phenoxyethyl)carbazole: A similar compound with a phenoxyethyl substituent instead of the bromo-chloro-methylphenoxyethyl group.

Uniqueness

The combination of these substituents with the carbazole core provides a distinct chemical profile that can be leveraged in various research and industrial contexts .

Properties

IUPAC Name

9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClNO/c1-14-12-17(22)21(18(23)13-14)25-11-10-24-19-8-4-2-6-15(19)16-7-3-5-9-20(16)24/h2-9,12-13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHGVLRBQADTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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